molecular formula C5H10N4S B14889670 N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine

N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine

Cat. No.: B14889670
M. Wt: 158.23 g/mol
InChI Key: YQILVHOEZPLKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C5H10N4S It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

Uniqueness

N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the thiadiazole ring with ethylenediamine makes it versatile for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C5H10N4S

Molecular Weight

158.23 g/mol

IUPAC Name

N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine

InChI

InChI=1S/C5H10N4S/c1-4-8-5(10-9-4)7-3-2-6/h2-3,6H2,1H3,(H,7,8,9)

InChI Key

YQILVHOEZPLKFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)NCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.